molecular formula C20H18O4 B162680 Senecioylchrysarobin CAS No. 127848-70-8

Senecioylchrysarobin

Cat. No. B162680
M. Wt: 322.4 g/mol
InChI Key: QNTBTRFZTVWCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Senecioylchrysarobin is a natural compound derived from the bark of the Indian tree, Rhus succedanea. It has been used in traditional medicine for its anti-inflammatory and anti-tumor properties. In recent years, senecioylchrysarobin has gained attention for its potential use in scientific research.

Mechanism Of Action

The mechanism of action of senecioylchrysarobin is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also induces apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Senecioylchrysarobin has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It also inhibits the proliferation of cancer cells and induces cell cycle arrest and apoptosis.

Advantages And Limitations For Lab Experiments

Senecioylchrysarobin has several advantages for lab experiments. It is a natural compound, which makes it less toxic and more biocompatible than synthetic compounds. It is also readily available and relatively cheap to produce. However, its low solubility in water and other solvents can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of senecioylchrysarobin. One area of research is the development of new methods for synthesizing and purifying the compound. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, studies could be conducted to investigate its potential use in treating other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
Senecioylchrysarobin is a promising natural compound for scientific research. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a valuable tool for studying various diseases. Its advantages and limitations for lab experiments should be considered when designing experiments. Further research is needed to fully understand its mechanism of action and potential uses in treating diseases.

Synthesis Methods

Senecioylchrysarobin can be synthesized from the bark of Rhus succedanea using various methods such as extraction, purification, and chromatography. The most common method involves the use of solvents like methanol, ethanol, and water to extract the compound from the bark. The extract is then purified using column chromatography, and the final product is obtained by crystallization.

Scientific Research Applications

Senecioylchrysarobin has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in treating skin diseases, such as psoriasis and atopic dermatitis.

properties

CAS RN

127848-70-8

Product Name

Senecioylchrysarobin

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

1,8-dihydroxy-3-methyl-10-(3-methylbut-2-enoyl)-10H-anthracen-9-one

InChI

InChI=1S/C20H18O4/c1-10(2)7-15(22)17-12-5-4-6-14(21)18(12)20(24)19-13(17)8-11(3)9-16(19)23/h4-9,17,21,23H,1-3H3

InChI Key

QNTBTRFZTVWCDZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)C=C(C)C)C=CC=C3O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)C=C(C)C)C=CC=C3O

synonyms

1,8-dihydroxy-3-methyl-10-(3'-methyl-1'-oxo-2'-butenyl)-9(10H)-anthracenone
10-senecioylchrysarobin

Origin of Product

United States

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